Methyl 3-amino-4-methylthiophene-2-carboxylate
CAS No.: 85006-31-1
VCID: VC21324803
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Methyl 3-amino-4-methylthiophene-2-carboxylate is a versatile organic compound with the molecular formula C7H9NO2S and a molecular weight of approximately 171.217 g/mol . It is also known as 2-thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, or methyl 3-amino-4-methyl-2-thenoate . This compound is widely used in various research applications, including pharmaceutical development, agricultural chemicals, material science, and organic synthesis . ApplicationsMethyl 3-amino-4-methylthiophene-2-carboxylate is utilized in several fields due to its unique thiophene structure and reactivity: Pharmaceutical DevelopmentThis compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. It is also crucial in the synthesis of local anesthetics like Articaine, which is widely used in dental procedures due to its rapid onset and prolonged duration of action . Agricultural ChemicalsIt is used in the formulation of agrochemicals to enhance crop protection products by improving their efficacy against pests and diseases . Material ScienceThe compound is explored for its potential in developing new materials, especially in electronics, where its unique electronic properties can be harnessed for better conductivity . Organic SynthesisIt acts as a building block in organic synthesis, allowing chemists to create more complex molecules efficiently . Colorants and DyesMethyl 3-amino-4-methylthiophene-2-carboxylate is also investigated for its application in producing vibrant colorants and dyes, offering a sustainable alternative to traditional options . Synthesis and DerivativesMethyl 3-amino-4-methylthiophene-2-carboxylate can be used to synthesize various derivatives, such as 3-amino-4-methylthiophene-2-carbohydrazide, which is further converted into acylcarbohydrazones with potential analgesic and anti-inflammatory properties . The synthesis of these derivatives often involves hydrazinolysis reactions followed by condensation with functionalized aldehydes under acid catalysis . Table: Synthesis Pathway
Research FindingsRecent research has highlighted the potential of derivatives from methyl 3-amino-4-methylthiophene-2-carboxylate in pharmacological applications. For instance, 3-aminothiophene-2-acylhydrazone derivatives have shown promise as non-toxic, analgesic, and anti-inflammatory candidates . Additionally, the role of this compound in the synthesis of Articaine underscores its importance in the pharmaceutical industry, particularly in the development of local anesthetics. |
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CAS No. | 85006-31-1 | |||||||||
Product Name | Methyl 3-amino-4-methylthiophene-2-carboxylate | |||||||||
Molecular Formula | C7H9NO2S | |||||||||
Molecular Weight | 171.22 g/mol | |||||||||
IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate | |||||||||
Standard InChI | InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 | |||||||||
Standard InChIKey | YICRPERKKBDRSP-UHFFFAOYSA-N | |||||||||
SMILES | CC1=CSC(=C1N)C(=O)OC | |||||||||
Canonical SMILES | CC1=CSC(=C1N)C(=O)OC | |||||||||
Appearance | Solid powder | |||||||||
Purity | > 95% | |||||||||
Quantity | Milligrams-Grams | |||||||||
Synonyms | Methyl 3-Amino-4-Methylthiophene-2-Carboxylate | |||||||||
PubChem Compound | 123584 | |||||||||
Last Modified | Aug 15 2023 |
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